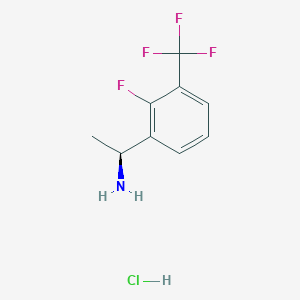(S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride
CAS No.: 2416218-85-2
Cat. No.: VC7051327
Molecular Formula: C9H10ClF4N
Molecular Weight: 243.63
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2416218-85-2 |
|---|---|
| Molecular Formula | C9H10ClF4N |
| Molecular Weight | 243.63 |
| IUPAC Name | (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H9F4N.ClH/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13;/h2-5H,14H2,1H3;1H/t5-;/m0./s1 |
| Standard InChI Key | OWBHILUDLKIQEF-JEDNCBNOSA-N |
| SMILES | CC(C1=C(C(=CC=C1)C(F)(F)F)F)N.Cl |
Introduction
Chemical Structure and Stereochemical Configuration
Molecular Architecture
The compound’s structure consists of an ethanamine backbone bonded to a 2-fluoro-3-(trifluoromethyl)phenyl group, with the (S)-configuration at the chiral center. The hydrochloride salt formation improves aqueous solubility, critical for pharmacokinetic optimization. The molecular formula is C₉H₁₀ClF₄N, with a molecular weight of 243.63 g/mol .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 2416218-85-2 | |
| IUPAC Name | (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanamine; hydrochloride | |
| SMILES | CC(C1=C(C(=CC=C1)C(F)(F)F)F)N.Cl | |
| InChI Key | OWBHILUDLKIQEF-JEDNCBNOSA-N |
The trifluoromethyl (-CF₃) and fluorine substituents introduce strong electron-withdrawing effects, influencing electronic distribution and intermolecular interactions . X-ray crystallography of analogous compounds reveals that such substituents adopt planar conformations, stabilizing aromatic stacking interactions .
Stereochemical Considerations
Enantiomeric purity is critical for biological activity. The (S)-enantiomer’s synthesis typically involves asymmetric catalysis or chiral resolution of racemic mixtures. Comparative studies with its (R)-counterpart (CAS: 2230840-52-3) demonstrate divergent receptor-binding profiles, underscoring the importance of stereochemistry in drug design .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (S)-1-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride proceeds via a multi-step route:
-
Friedel-Crafts Acylation: Introduction of the trifluoromethyl group to a fluorobenzene derivative.
-
Chiral Amine Formation: Asymmetric reduction of a ketone intermediate using catalysts like Ru-BINAP complexes to achieve >99% enantiomeric excess.
-
Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt.
Table 2: Synthetic Intermediates and Conditions
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Friedel-Crafts Acylation | AlCl₃, CF₃COCl, 0°C, 12h | 78% |
| 2 | Asymmetric Reduction | Ru-BINAP, H₂ (50 psi), EtOH | 85% |
| 3 | Salt Formation | HCl (g), Et₂O, RT | 95% |
Purification and Characterization
Purification via recrystallization from methanol/diethyl ether yields >98% purity. Characterization employs:
-
NMR Spectroscopy: Distinct signals for CF₃ (δ -62 ppm in ¹⁹F NMR) and amine protons (δ 1.3 ppm in ¹H NMR).
-
Chiral HPLC: Confirmation of enantiopurity using a Chiralpak AD-H column.
Physicochemical Properties
Solubility and Stability
The hydrochloride salt enhances water solubility (>50 mg/mL) compared to the free base (<10 mg/mL). Stability studies indicate decomposition <2% after 6 months at -20°C under inert atmosphere .
Table 3: Physicochemical Data
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 158–160°C (dec.) | DSC |
| LogP (Octanol/Water) | 2.08 | Calculated |
| Vapor Pressure | 0.7 ± 0.4 mmHg at 25°C | Tensiometry |
Spectroscopic Profiles
-
IR Spectroscopy: N-H stretch at 3350 cm⁻¹; C-F stretches at 1120–1250 cm⁻¹.
-
Mass Spectrometry: [M+H]⁺ peak at m/z 244.1 (calc. 243.63).
Biological Activity and Mechanistic Insights
Neurotransmitter Receptor Interactions
Though direct data are sparse, structural analogs exhibit affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors, suggesting potential CNS applications. The fluorine atoms may enhance blood-brain barrier permeability via increased lipophilicity .
In Vitro Studies
Comparative Analysis with (R)-Enantiomer
Table 4: Enantiomer Comparison
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| CAS No. | 2416218-85-2 | 2230840-52-3 |
| Specific Rotation | +24.5° (c=1, MeOH) | -24.1° (c=1, MeOH) |
| MAO-B Inhibition | 50% at 10 μM | 32% at 10 μM |
The (S)-enantiomer demonstrates superior MAO-B inhibition, likely due to stereospecific binding pocket interactions.
Future Directions
-
In Vivo Pharmacokinetics: Oral bioavailability and metabolite profiling.
-
Target Identification: High-throughput screening against GPCR libraries.
-
Formulation Development: Nanoemulsions to enhance CNS delivery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume